

biological role of 3-Hydroxybutyl dodecanoate

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Compound of Interest

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An In-depth Technical Guide on the Biological Role of (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological role, metabolism, and experimental data related to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This compound, a ketone monoester, is a precursor to the ketone bodies D- β -hydroxybutyrate (BHB) and acetoacetate. It has been developed as an oral source to induce a state of mild, controlled ketosis, offering a potential alternative energy source to glucose, particularly for the brain.^{[1][2]} The induction of hyperketonemia may offer benefits for both physical and cognitive performance.^[1] This document details its metabolic pathway, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visual representations of relevant pathways and workflows. While the initial query referenced "**3-Hydroxybutyl dodecanoate**," the preponderance of scientific literature focuses on the significant biological activities of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which is the subject of this guide.

Core Biological Role and Mechanism of Action

The primary biological function of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is to serve as an exogenous source of ketone bodies.^[3] Under conditions of limited glucose availability, such as fasting or strenuous exercise, the body naturally produces ketone bodies from fatty acids as an

alternative fuel.[1] This ketone monoester provides a method to elevate blood ketone levels without the need for a strict ketogenic diet.[1][4]

Upon oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed in the gut and liver into its constituent components: (R)-1,3-butanediol and (R)-3-hydroxybutyrate (D- β -hydroxybutyrate).[5] The liver then metabolizes (R)-1,3-butanediol into D- β -hydroxybutyrate and acetoacetate.[1] These ketone bodies are then transported to extrahepatic tissues, including the brain, where they are converted back to acetyl-CoA and utilized in the citric acid cycle for energy production.[1] Notably, ketones are considered to have a higher metabolic efficiency compared to glucose, yielding more energy per unit of oxygen consumed.[1]

Beyond its role as an energy substrate, D- β -hydroxybutyrate has been shown to have signaling functions, including the inhibition of the NLRP3 inflammasome, which is implicated in inflammatory processes.[4] Furthermore, the catabolism of D- β -hydroxybutyrate to acetyl-CoA can increase intracellular acetyl-CoA levels, potentially influencing protein acetylation and gene expression.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Table 1: Pharmacokinetic Parameters in Healthy Adult Humans Following a Single Dose

Parameter	Dose: 140 mg/kg	Dose: 357 mg/kg	Dose: 714 mg/kg
β -hydroxybutyrate			
Cmax (mM)	Not Reported	Not Reported	3.30
Tmax (h)	1-2	1-2	1-2
Elimination Half-life (h)	0.8 - 3.1	0.8 - 3.1	0.8 - 3.1
Acetoacetate			
Cmax (mM)	Not Reported	Not Reported	1.19
Tmax (h)	1-2	1-2	1-2
Elimination Half-life (h)	8 - 14	8 - 14	8 - 14
Data sourced from a study in healthy adult volunteers. [1] [4]			

Table 2: Dosing in Animal Toxicity Studies

Study Type	Species	Dose	Duration
28-Day Toxicity	Rat (CrI:WI)	12 g/kg/day (males)	28 days
		15 g/kg/day (females)	
Developmental Toxicity	Rat (CrI:WI (Han))	2 g/kg/day	Gestation days 6-20
Data from 28-day and developmental toxicity studies. [3]			

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies based on published studies.

Human Pharmacokinetic and Tolerability Study

A study in healthy adult subjects was conducted to determine the kinetic parameters, safety, and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[1]

- Study Design: Single-dose and multiple-dose studies.
- Participants: Healthy adult volunteers.
- Intervention:
 - Single dose: Administration of 140, 357, or 714 mg/kg body weight of the ketone monoester in a meal replacement drink.[1]
 - Multiple doses: Administration of the same doses three times daily for 5 days.[1][4]
- Sample Collection: Blood samples were collected at various time points to measure plasma levels of β -hydroxybutyrate and acetoacetate.
- Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of the compound and its metabolites.[7]
- Endpoints:
 - Pharmacokinetic parameters: C_{max}, T_{max}, and elimination half-life.
 - Safety and tolerability: Monitoring of adverse events, including gastrointestinal effects.[1]

Preclinical Toxicity Studies in Rodents

Preclinical safety was evaluated through 28-day and developmental toxicity studies in rats.[3]

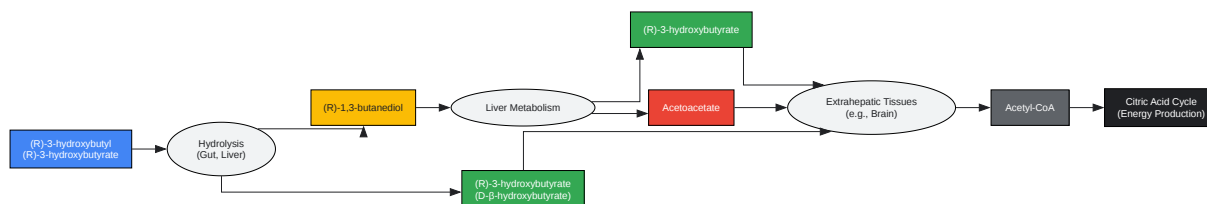
- 28-Day Toxicity Study:
 - Animal Model: Crl:WI (Wistar) rats.

- Groups:
 - Control groups: Fed carbohydrate- or fat-based diets.
 - Test group: Fed a diet where 30% of calories were from the ketone monoester (equivalent to 12 g/kg/day for males and 15 g/kg/day for females).
- Endpoints: Body weight, food consumption, hematology, coagulation, serum chemistry, and gross and microscopic pathology.[3]
- Developmental Toxicity Study:
 - Animal Model: Pregnant Crl:WI (Han) rats.
 - Administration: Gavage administration of 2 g/kg body weight/day of the ketone monoester or water (control) from gestation day 6 to 20.
 - Endpoints: Caesarean-sectioning and litter parameters, and fetal alterations.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The following diagram illustrates the metabolic conversion of the ketone monoester into energy.

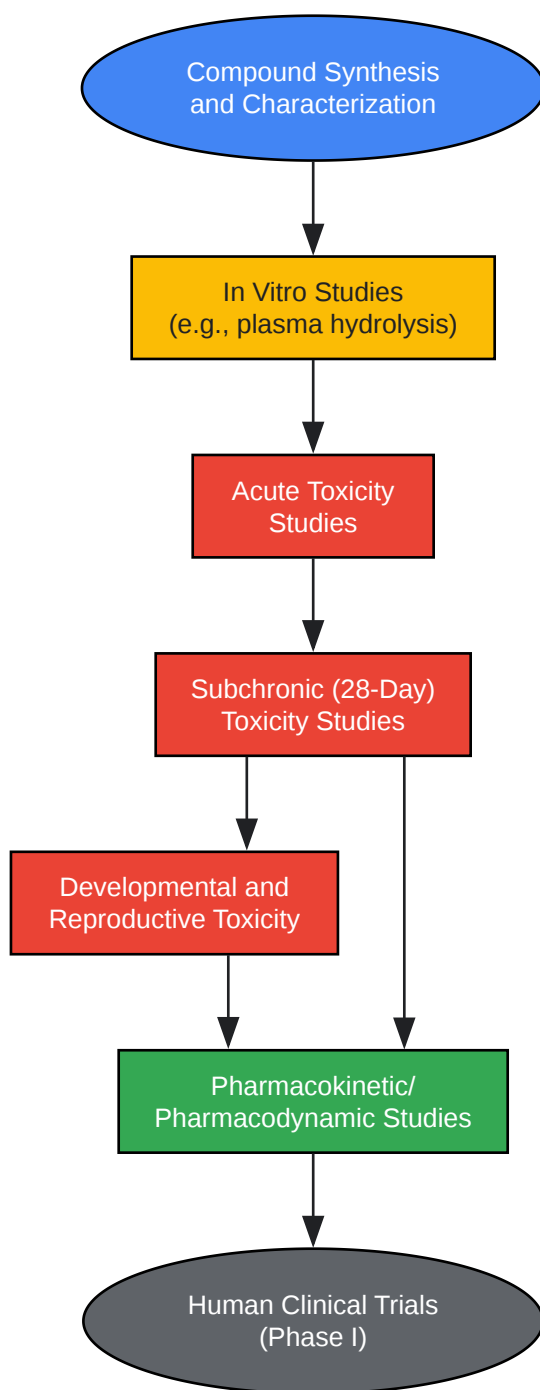


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Caption: Metabolic fate of orally ingested (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Generalized Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel compound like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.



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Caption: A generalized workflow for the preclinical evaluation of a novel compound.

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